4-(Dimethylamino)-3-formylbenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-3-formylbenzoic acid hydrochloride is an organic compound with the molecular formula C10H12ClNO3. It is a derivative of benzoic acid, where the carboxyl group is substituted with a formyl group and a dimethylamino group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-formylbenzoic acid hydrochloride typically involves the reaction of 4-(Dimethylamino)benzaldehyde with chloroacetic acid under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the formyl group reacts with the chloroacetic acid to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-formylbenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Dimethylamino)-3-carboxybenzoic acid.
Reduction: 4-(Dimethylamino)-3-hydroxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-3-formylbenzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes and pigments, as well as in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-formylbenzoic acid hydrochloride involves its interaction with various molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethylamino group can also participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
4-(Dimethylamino)-3-formylbenzoic acid hydrochloride can be compared with other similar compounds, such as:
4-(Dimethylamino)benzoic acid: Lacks the formyl group, which affects its reactivity and applications.
3-Formylbenzoic acid: Lacks the dimethylamino group, which influences its solubility and binding properties.
4-(Dimethylamino)-3-hydroxybenzoic acid:
The uniqueness of this compound lies in the presence of both the formyl and dimethylamino groups, which confer distinct chemical properties and make it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
4-(dimethylamino)-3-formylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-11(2)9-4-3-7(10(13)14)5-8(9)6-12;/h3-6H,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHLCNNTALMBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)C=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.